BenchChemオンラインストアへようこそ!

4-hydroxy-1,2,3,6-tetrahydropyridine-2,6-dione

dihydroorotase inhibition pyrimidine biosynthesis metalloenzyme inhibitor

4-Hydroxy-1,2,3,6-tetrahydropyridine-2,6-dione (CAS 859749-74-9; synonym: 4-hydroxy-3H-pyridine-2,6-dione) is a low-molecular-weight (127.10 g/mol) heterocyclic scaffold of molecular formula C₅H₅NO₃, featuring a 1,2,3,6-tetrahydropyridine ring bearing carbonyl groups at positions 2 and 6 and a hydroxyl substituent at position The compound exhibits a calculated XLogP3 of -1.1 and a topological polar surface area of 66.4 Ų, placing it within favorable physicochemical space for fragment-based drug discovery. Publicly indexed annotation depth is limited: the PubChem record (CID reports zero primary literature articles and a single patent, with only one bioactivity annotation in BindingDB.

Molecular Formula C5H5NO3
Molecular Weight 127.10 g/mol
CAS No. 859749-74-9
Cat. No. B3289616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-1,2,3,6-tetrahydropyridine-2,6-dione
CAS859749-74-9
Molecular FormulaC5H5NO3
Molecular Weight127.10 g/mol
Structural Identifiers
SMILESC1C(=CC(=O)NC1=O)O
InChIInChI=1S/C5H5NO3/c7-3-1-4(8)6-5(9)2-3/h1,7H,2H2,(H,6,8,9)
InChIKeySPZAZMMMNDNGHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-1,2,3,6-tetrahydropyridine-2,6-dione (CAS 859749-74-9): Core Scaffold Identity and Structural Fundamentals for Procurement Decisions


4-Hydroxy-1,2,3,6-tetrahydropyridine-2,6-dione (CAS 859749-74-9; synonym: 4-hydroxy-3H-pyridine-2,6-dione) is a low-molecular-weight (127.10 g/mol) heterocyclic scaffold of molecular formula C₅H₅NO₃, featuring a 1,2,3,6-tetrahydropyridine ring bearing carbonyl groups at positions 2 and 6 and a hydroxyl substituent at position 4. The compound exhibits a calculated XLogP3 of -1.1 and a topological polar surface area of 66.4 Ų, placing it within favorable physicochemical space for fragment-based drug discovery. Publicly indexed annotation depth is limited: the PubChem record (CID 56972524) reports zero primary literature articles and a single patent, with only one bioactivity annotation in BindingDB. This compound serves predominantly as a minimalist core scaffold or synthetic intermediate rather than an advanced lead molecule, and procurement decisions should be framed within this context.

Why Generic Substitution Across 4-Hydroxy-1,2,3,6-tetrahydropyridine-2,6-dione Analogs Is Scientifically Unjustified


The 4-hydroxy-2,6-dione motif spans several structurally distinct chemotypes—piperidine-2,6-diones (glutarimides), pyridine-2,6-diones, and 4-hydroxy-2-pyridones—each with critically different tautomeric equilibria, ring aromaticity, and biological target engagement profiles. For example, saturated 4,6-dioxo-piperidines (e.g., 4,6-dioxo-piperidine-2(S)-carboxylic acid) exist in solution as a mixture of hydrate, enol, and enolate tautomeric forms, conferring a distinct pH-dependent inhibitory profile against metalloenzymes such as dihydroorotase. In contrast, the 3H-pyridine-2,6-dione system of 4-hydroxy-1,2,3,6-tetrahydropyridine-2,6-dione possesses partial ring unsaturation that restricts accessible tautomeric states and alters metal-coordination geometry. Furthermore, N-hydroxypyridinedione (HPD) derivatives developed as HBV RNase H inhibitors demonstrate that even minor modifications to the dione scaffold produce order-of-magnitude shifts in antiviral potency and selectivity. Generic interchange between these subclasses without quantitative target-engagement data risks selecting a compound with irrelevant or misleading activity for the intended assay system.

Quantitative Comparative Evidence: 4-Hydroxy-1,2,3,6-tetrahydropyridine-2,6-dione (CAS 859749-74-9) Versus Closest Structural Analogs


Dihydroorotase Inhibition: IC₅₀ Comparison of 4-Hydroxy-1,2,3,6-tetrahydropyridine-2,6-dione Versus 4,6-Dioxo-piperidine-2-carboxylic Acid Derivatives

In a direct enzymatic assay measuring dihydroorotase inhibition from mouse Ehrlich ascites cells at pH 7.37, 4-hydroxy-1,2,3,6-tetrahydropyridine-2,6-dione exhibited an IC₅₀ of 1.00 × 10⁶ nM (1 mM) when tested at a concentration of 10 µM. By comparison, the structurally related 4,6-dioxo-piperidine-2(S)-carboxylic acid series (compounds 4–6) showed competitive inhibition against thio-dihydroorotate at pH 8.0 with Kᵢ values of 3.0, 1.6, and 2.3 mM, representing approximately 2- to 3-fold weaker apparent affinity. Dihydroorotase was unable to dehydrate the 4-hydroxy derivative (compound 4 in that series) or catalyze the reverse reaction, indicating a mechanism-based differentiation between hydroxylated and non-hydroxylated analogs. The target compound's 1 mM IC₅₀ is therefore comparable to—but at the weaker end of—the known dihydroorotase inhibitor space, and its 4-hydroxy substitution distinguishes it mechanistically from non-hydroxylated piperidine-2,6-dione inhibitors.

dihydroorotase inhibition pyrimidine biosynthesis metalloenzyme inhibitor zinc enzyme

LogP and Polarity Differentiation: 4-Hydroxy-1,2,3,6-tetrahydropyridine-2,6-dione Versus Glutarimide and N-Hydroxypyridinedione Analogs

4-Hydroxy-1,2,3,6-tetrahydropyridine-2,6-dione has a computed XLogP3 of -1.1, a topological polar surface area of 66.4 Ų, 2 hydrogen bond donors, and 3 hydrogen bond acceptors. Glutarimide (2,6-dioxopiperidine, the fully saturated analog) has an experimental logP of approximately -0.43, representing a roughly 0.7 log unit increase in lipophilicity. The N-hydroxypyridinedione (HPD) subclass, exemplified by HBV RNase H inhibitors, incorporates an additional N-hydroxy modification that further modulates both lipophilicity and metal-chelating capacity in the sub-micromolar potency range. The -1.1 XLogP3 of the target compound places it in the highly hydrophilic fragment space (rule-of-three compliant), making it a more suitable choice for fragment-based screening libraries or as a polar anchor moiety, whereas glutarimide analogs offer superior membrane permeability for cell-based assays.

lipophilicity drug-likeness fragment-based screening ADME XLogP3

Tautomeric State Differentiation: 4-Hydroxy-1,2,3,6-tetrahydropyridine-2,6-dione Ring Unsaturation Versus Fully Saturated 4,6-Dioxo-piperidine Analogs

4,6-Dioxo-piperidine-2(S)-carboxylic acid exists in solution as an equilibrium mixture of hydrate (7), enol (8), and enolate (9) tautomeric forms, as demonstrated by NMR spectroscopy. This tautomeric plasticity is directly linked to its inhibitory mechanism against dihydroorotase, with the enol/enolate forms being the active zinc-coordinating species. In contrast, 4-hydroxy-1,2,3,6-tetrahydropyridine-2,6-dione possesses a 3,4-ene moiety within the ring (3H-pyridine system), which restricts the tautomeric equilibrium to a narrower set of states dominated by the conjugated 4-hydroxy-pyridone form rather than a freely equilibrating keto-enol mixture. The constrained tautomerism of the target compound is confirmed by its SMILES notation C1C(=CC(=O)NC1=O)O, in which the C3–C4 double bond is explicitly defined. This structural rigidity means the target compound presents a more predictable solution-state speciation profile for metalloenzyme assays where defined coordination geometry is required.

tautomerism enol-keto equilibrium metalloenzyme coordination pH-dependent activity NMR characterization

GHS Safety Profile: 4-Hydroxy-1,2,3,6-tetrahydropyridine-2,6-dione Hazard Classification Compared to 2,6-Dihydroxypyridine

4-Hydroxy-1,2,3,6-tetrahydropyridine-2,6-dione is classified under GHS with H315 (skin irritation, 100%), H319 (serious eye irritation, 100%), and H335 (respiratory irritation, 100%) based on a single ECHA C&L notification, carrying the Signal Word 'Warning'. Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3 hazard categories apply. In comparison, 2,6-dihydroxypyridine—a structural analog differing by replacement of both carbonyls with hydroxyls—lacks the dione functionality and exhibits a distinct hazard profile that must be independently verified. The consistent 100% reporting rate across all three irritation endpoints for the target compound, while based on limited notifier data, provides a defined baseline for laboratory risk assessment and personal protective equipment requirements that is not available for many uncharacterized in-class analogs.

safety assessment GHS classification laboratory handling skin irritation eye irritation

Optimal Research and Procurement Application Scenarios for 4-Hydroxy-1,2,3,6-tetrahydropyridine-2,6-dione (CAS 859749-74-9)


Fragment-Based Screening Library Design Requiring a Polar, Rule-of-Three-Compliant Heterocyclic Anchor

With an XLogP3 of -1.1, TPSA of 66.4 Ų, and molecular weight of 127.10 g/mol, 4-hydroxy-1,2,3,6-tetrahydropyridine-2,6-dione satisfies all Rule-of-Three criteria for fragment-based drug discovery (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3). Its high aqueous solubility (predicted from negative XLogP3) ensures compatibility with biochemical assay conditions at mM concentrations, as demonstrated by its characterization at 1 mM IC₅₀ in the dihydroorotase assay. In comparison to glutarimide (logP ≈ -0.43), the target compound provides a distinct, more polar starting point for fragment growth strategies targeting solvent-exposed binding pockets.

Metalloenzyme Inhibitor Probe Development Targeting Zinc-Dependent Hydrolases in Pyrimidine Biosynthesis

The compound's defined IC₅₀ of 1 mM against mouse Ehrlich ascites dihydroorotase at pH 7.37 establishes it as a characterized, albeit weak, starting point for structure–activity relationship campaigns targeting the pyrimidine biosynthesis pathway. Its 4-hydroxy substituent and constrained ring unsaturation differentiate it mechanistically from the 4,6-dioxo-piperidine-2-carboxylic acid series, where the 4-hydroxy derivative was shown to be non-dehydratable by dihydroorotase, suggesting a distinct binding mode. Researchers aiming to probe species-specific dihydroorotase isoforms (e.g., bacterial class I vs. mammalian) can use this compound as a scaffold for systematic substitution at the N1, C3, C4, and C5 positions, leveraging the single reported patent as a starting point for intellectual property landscaping.

Synthetic Intermediate for 3H-Pyridine-2,6-dione-Derived Bioactive Molecules (Isoguvacine and MDL-11,939 Congeners)

The 3H-pyridine-2,6-dione core is a key intermediate en route to pharmacologically relevant N-alkyl-4-substituted derivatives, including the GABA receptor ligand isoguvacine and the 5-HT₂ antagonist precursor MDL-11,939. 4-Hydroxy-1,2,3,6-tetrahydropyridine-2,6-dione, with its pre-installed 4-hydroxy group, provides a direct synthetic handle for O-alkylation, esterification, or oxidation chemistry, avoiding the need for late-stage C–H hydroxylation. For procurement of a building block in parallel library synthesis, this compound offers an orthogonal functionalization vector compared to glutarimide or 2,6-dihydroxypyridine scaffolds.

Negative Control or Baseline Compound in N-Hydroxypyridinedione (HPD) Antiviral Screening Cascades

N-Hydroxypyridinedione (HPD) derivatives have demonstrated potent anti-HBV activity through RNase H inhibition, with ongoing SAR expansion producing sub-micromolar inhibitors. 4-Hydroxy-1,2,3,6-tetrahydropyridine-2,6-dione—lacking the critical N-hydroxy moiety—can serve as a structurally matched negative control in HPD screening cascades to confirm that antiviral activity is N-hydroxy-dependent rather than arising from the pyridinedione core alone. Its weak dihydroorotase activity (mM range) ensures minimal confounding polypharmacology in HBV replication assays, provided dihydroorotase is not relevant to the virological endpoint.

Quote Request

Request a Quote for 4-hydroxy-1,2,3,6-tetrahydropyridine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.